molecular formula C17H23ClN2O3 B2548535 2-(4-Chlorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2320225-04-3

2-(4-Chlorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2548535
CAS RN: 2320225-04-3
M. Wt: 338.83
InChI Key: RRPHTVWRKXPPFY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound that belongs to the class of diazepanes. It is commonly referred to as 'Tetrahydrofuran Diazepam'. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

Photochemical Reactions and C−H Functionalization

Research demonstrates innovative methods for C−H functionalization of aliphatic compounds through photochemical reactions of diazoketones, highlighting the formation of N-substituted hydrazones or bis-hydrazonoethanes without the elimination of nitrogen, providing a foundation for creating complex organic structures (Rodina et al., 2016).

Synthesis of Donor-Substituted Vinylcyclopropanes

Another study explores the synthesis of donor-substituted vinylcyclopropanes, ethynylcyclopropanes, and cycloheptadienes through cyclopropanation reactions of alkenes, indicating the chemical versatility and synthetic potential of compounds related to tetrahydrofuran (Meijere et al., 1991).

Synthesis of Benzodiazepine Derivatives

A novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases the compound's role in creating benzodiazepine derivatives, which have broad biological activities. This method provides an alternative approach for synthesizing these compounds, suggesting its utility in pharmaceutical research (Shaabani et al., 2009).

Development of Organic Photoredox Catalysis

Research on catalytic polar-radical-crossover cycloadditions for the synthesis of tetrahydrofurans underscores the importance of this compound in developing organic photoredox catalytic methods. This facilitates the direct synthesis of valuable tetrahydrofurans from common organic reagents, further advancing the field of organic synthesis and catalysis (Grandjean & Nicewicz, 2013).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPHTVWRKXPPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COC2=CC=C(C=C2)Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one

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